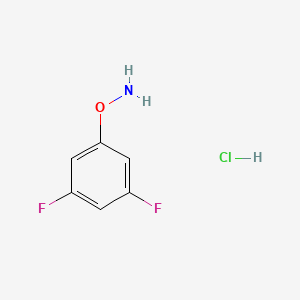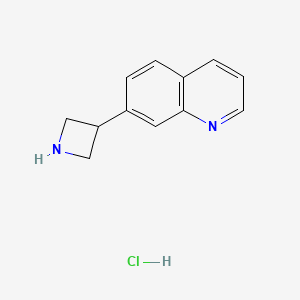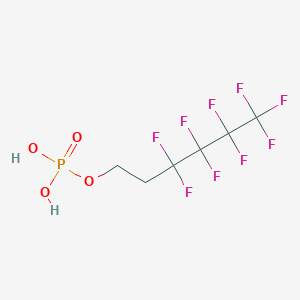![molecular formula C8H7ClF3N3 B13700388 1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)
1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine is a chemical compound known for its unique structural features and significant applications in various scientific fields. The presence of trifluoromethyl and chlorophenyl groups in its structure imparts distinct chemical properties, making it a valuable compound in research and industrial applications.
準備方法
The synthesis of 1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine typically involves the reaction of 3-(trifluoromethyl)-4-chloroaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
化学反応の分析
1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the trifluoromethyl or chlorophenyl groups are replaced by other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
科学的研究の応用
1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine involves its interaction with specific molecular targets. The trifluoromethyl and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine can be compared with other similar compounds, such as:
1-[4-(Trifluoromethyl)phenyl]guanidine: This compound has a similar structure but lacks the chlorine atom, which may result in different chemical and biological properties.
1-[3-(Trifluoromethyl)phenyl]guanidine: This compound lacks the chlorine atom and may exhibit different reactivity and applications. The presence of both trifluoromethyl and chlorophenyl groups in this compound makes it unique and imparts distinct properties compared to its analogs.
特性
分子式 |
C8H7ClF3N3 |
|---|---|
分子量 |
237.61 g/mol |
IUPAC名 |
2-[4-chloro-3-(trifluoromethyl)phenyl]guanidine |
InChI |
InChI=1S/C8H7ClF3N3/c9-6-2-1-4(15-7(13)14)3-5(6)8(10,11)12/h1-3H,(H4,13,14,15) |
InChIキー |
HASGWVOTHYCRIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=C(N)N)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


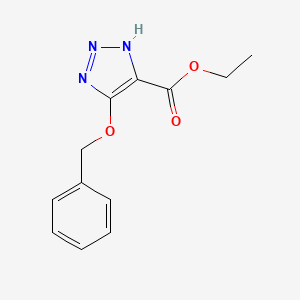

![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
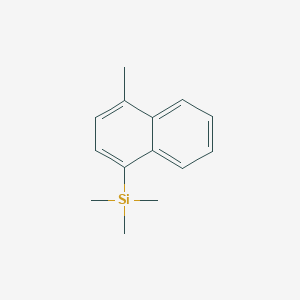
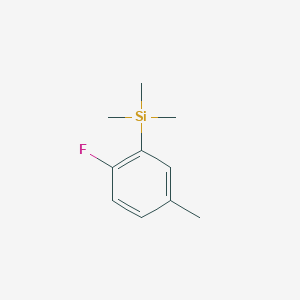



![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)
